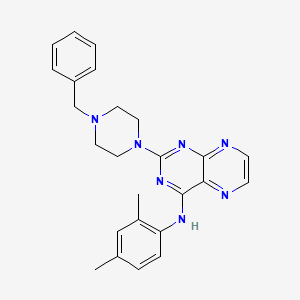
2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pteridine core, followed by the introduction of the benzylpiperazine and dimethylphenyl groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.
Medicine: The compound could be explored for its pharmacological properties, such as its potential as a therapeutic agent for various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine include other pteridine derivatives with different substituents on the piperazine and phenyl rings. Examples include:
- 2-(4-methylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine
- 2-(4-benzylpiperazin-1-yl)-N-(2,6-dimethylphenyl)pteridin-4-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other pteridine derivatives. These unique properties could make it a valuable compound for specific research or industrial applications.
生物活性
The compound 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine is a pteridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets involved in proliferation and apoptosis. The following mechanisms have been identified:
- Inhibition of Tubulin Polymerization : Similar to other anticancer agents, this compound exhibits anti-tubulin properties that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cell lines, which is critical for preventing tumor growth .
- Cytotoxicity : The compound displays cytotoxic effects on various tumor cell lines, indicating its potential as an anticancer agent .
Biological Activity Data
The biological activity of this compound has been evaluated through various studies. Below is a summary table of its activity against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 0.029 - 0.147 | Anti-tubulin activity |
| HeLa | 0.035 - 0.150 | G2/M phase arrest |
| HepG2 | 0.020 - 0.140 | Induction of apoptosis |
Case Studies
Several studies have investigated the efficacy and safety profile of this compound:
- Study on A549 and HeLa Cells :
- Xenograft Model :
- Mechanistic Insights :
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7/c1-18-8-9-21(19(2)16-18)28-24-22-23(27-11-10-26-22)29-25(30-24)32-14-12-31(13-15-32)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,27,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEVYKPLTGESMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CC5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













